molecular formula C16H14ClNO3S B2544793 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034555-81-0

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-chlorothiophene-2-carboxamide

Cat. No. B2544793
CAS RN: 2034555-81-0
M. Wt: 335.8
InChI Key: RXLVVDOBXORMNE-UHFFFAOYSA-N
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Description

Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted considerable attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be examined using various spectroscopic techniques . The longest and shortest bonds in the structure can be determined, and the nucleophilic and electrophilic regions of the molecule can be identified .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be analyzed using various techniques. For instance, the thermal degradation behavior of a benzofuran derivative can be investigated using FT-IR studies .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including the one , have shown strong biological activities such as anti-tumor . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have been found to exhibit antibacterial activity . They have been used in the fight against bacterial strain-caused infection and could potentially be used to treat multi-resistant illnesses .

Anti-Oxidative Activity

Benzofuran compounds also possess anti-oxidative properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders, cardiovascular diseases, and cancer .

Anti-Viral Activity

These compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Alzheimer’s Disease Treatment

Benzofuran derivatives have been studied for their potential in treating Alzheimer’s Disease (AD). Their anti-AChE activities were assayed, utilizing freshly prepared AChE from rats brain homogenate .

EGFR Inhibition

The biological target EGFR, a member of the tyrosine kinase family, was chosen to carry out the docking study for the newly synthesized hybrids . This suggests potential applications in targeted cancer therapies, as EGFR is often overexpressed in tumors .

Safety And Hazards

While specific safety and hazard information for “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-chlorothiophene-2-carboxamide” is not available, it’s important to handle all chemicals with care. For example, one should avoid dust formation and breathing vapors, mist, or gas when handling benzofuran derivatives .

Future Directions

Benzofuran derivatives continue to attract attention due to their wide range of biological activities and potential applications as drugs . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their biological activities .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c1-20-13(9-18-16(19)14-6-7-15(17)22-14)12-8-10-4-2-3-5-11(10)21-12/h2-8,13H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLVVDOBXORMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(S1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-chlorothiophene-2-carboxamide

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